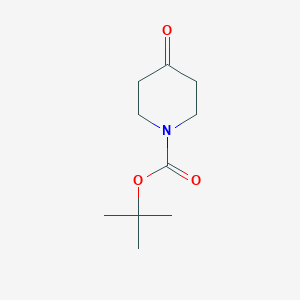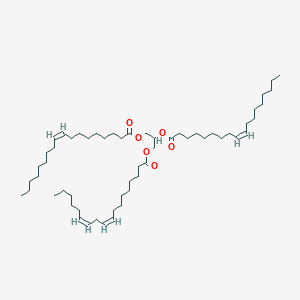
1,2-ジオレオイル-3-リノレイン
概要
説明
1,2-ジオレオイル-3-リノレオイル-rac-グリセロールは、sn-1位とsn-2位にオレイン酸、sn-3位にリノール酸を含むトリアシルグリセロール化合物です . この化合物は、カボチャの種子油、オリーブ油、ごま油など、さまざまな種子油や植物油に含まれています . この化合物は、その独自の構造と特性で知られており、さまざまな科学分野で注目されています。
科学的研究の応用
1,2-ジオレオイル-3-リノレオイル-rac-グリセロールは、科学研究において幅広い用途があります。
化学: 脂質酸化とエステル交換反応を研究するためのモデル化合物として使用されます。
生物学: 細胞膜の構造と機能における役割について調査されています。
医学: 生体適合性とリポソームを形成する能力により、薬物送達システムにおける可能性が探求されています。
準備方法
合成経路と反応条件
1,2-ジオレオイル-3-リノレオイル-rac-グリセロールは、グリセロールとそれぞれの脂肪酸(オレイン酸とリノール酸)を関与させるエステル化反応によって合成できます。 この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を必要とし、完全なエステル化を確実にするために還流条件下で行われます .
工業生産方法
工業的な設定では、1,2-ジオレオイル-3-リノレオイル-rac-グリセロールの製造には、多くの場合、植物油の酵素的エステル交換反応が用いられます。 この方法は、リパーゼ酵素を使用して反応を触媒し、従来の化学的方法と比較して、より環境に優しく効率的なプロセスを提供します .
化学反応解析
反応の種類
1,2-ジオレオイル-3-リノレオイル-rac-グリセロールは、次を含むさまざまな化学反応を起こします。
酸化: オレイン酸とリノール酸部分の二重結合は、酸化されてエポキシドまたはヒドロキシル化生成物を形成できます。
加水分解: エステル結合を加水分解して、遊離脂肪酸とグリセロールを放出できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
加水分解: エステル結合を加水分解するためには、塩酸や水酸化ナトリウムなどの酸性または塩基性条件が用いられます。
エステル交換: メタノールまたはエタノールは、メトキシドナトリウムなどの触媒の存在下で、エステル交換反応に一般的に用いられます.
生成される主な生成物
酸化: エポキシド、ヒドロキシル化脂肪酸。
加水分解: 遊離脂肪酸(オレイン酸、リノール酸)とグリセロール。
エステル交換: オレイン酸とリノール酸のメチルまたはエチルエステル.
化学反応の分析
Types of Reactions
1,2-Dioleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic and linoleic acid moieties can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.
Transesterification: Methanol or ethanol, in the presence of a catalyst like sodium methoxide, is commonly used for transesterification reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (oleic acid, linoleic acid) and glycerol.
Transesterification: Methyl or ethyl esters of oleic and linoleic acids.
作用機序
1,2-ジオレオイル-3-リノレオイル-rac-グリセロールの作用機序は、細胞膜との相互作用に関与しています。この化合物は脂質二重層に組み込まれ、膜の流動性と透過性を変化させます。 これにより、シグナル伝達や膜タンパク質の機能など、さまざまな細胞プロセスに影響を与える可能性があります . 分子標的は膜脂質とタンパク質であり、関与する経路は脂質代謝と膜ダイナミクスに関連しています .
類似の化合物との比較
類似の化合物
1,2-ジオレオイル-3-パルミトイル-rac-グリセロール: sn-3位にリノール酸ではなくパルミチン酸が含まれています。
1,2-ジオレオイル-3-ステアロイル-rac-グリセロール: sn-3位にリノール酸ではなくステアリン酸が含まれています。
1,2-ジオレオイル-3-アラキドノイル-rac-グリセロール: sn-3位にリノール酸ではなくアラキドン酸が含まれています.
独自性
1,2-ジオレオイル-3-リノレオイル-rac-グリセロールは、sn-3位にリノール酸が存在することによって特徴付けられ、これは独特の物理的および化学的特性を与えます。 この構成は、生物系における挙動と化学プロセスにおける反応性に影響を与えます .
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains palmitic acid instead of linoleic acid at the sn-3 position.
1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains stearic acid instead of linoleic acid at the sn-3 position.
1,2-Dioleoyl-3-arachidonoyl-rac-glycerol: Contains arachidonic acid instead of linoleic acid at the sn-3 position.
Uniqueness
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is unique due to the presence of linoleic acid at the sn-3 position, which imparts distinct physical and chemical properties. This configuration influences its behavior in biological systems and its reactivity in chemical processes .
特性
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMWOTXEVWLTTO-KTKRTRQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-20-7 | |
| Record name | 1,2-Dioleoyl-3-linolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Jatropha curcas seed oil?
A1: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is identified as a major triacylglycerol component in Jatropha curcas seed oil. [] This oil has a high oil content (66.4%) with triacylglycerols being the dominant lipid species. [] This information is crucial for understanding the overall composition and potential applications of the oil.
Q2: Can 1,2-Dioleoyl-3-linoleoyl-rac-glycerol be separated into its enantiomers, and if so, how?
A2: Yes, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, despite consisting only of unsaturated fatty acids, can be separated into its enantiomers. [] This separation is achievable using a recycle High-Performance Liquid Chromatography (HPLC) system equipped with a specific chiral column. The effective separation was observed with a cellulose tris-(3,5-dimethylphenylcarbamate) chiral selector. []
Q3: How does the fatty acid composition of a triacylglycerol influence its separation using chiral HPLC?
A3: Research suggests that the presence of both a palmitic acid moiety and an unsaturated fatty acid moiety at specific positions (sn-1 or sn-3) in the triacylglycerol structure plays a role in successful enantiomeric separation using a cellulose tris-(3,5-dimethylphenylcarbamate) chiral column. [] For instance, 1,2-dipalmitoyl-3-stearoyl-rac-glycerol, consisting solely of saturated fatty acids, was not successfully resolved. [] This highlights the importance of specific structural features for effective chiral separation in this context.
Q4: What is the potential application of Jatropha curcas seed oil in pest control?
A4: Jatropha curcas seed oil demonstrates promising insecticidal properties, specifically against the seed beetle Callosobruchus maculatus. [] Studies show that the oil exhibits both anti-ovipositional and ovicidal effects on the beetle. [] This suggests its potential as a natural insecticide, particularly for protecting legume seeds from pest infestations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


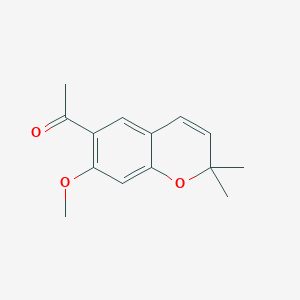

![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)
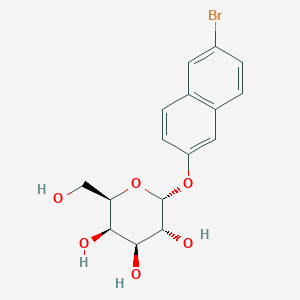
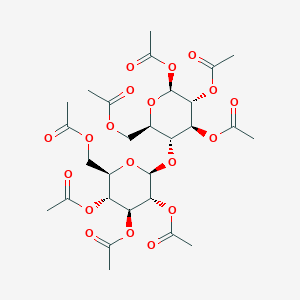

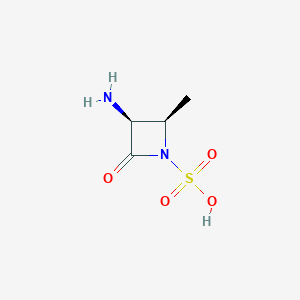

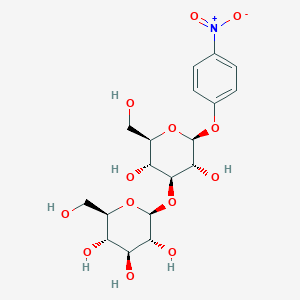
![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)
